4-Acetyl-2-chlorobenzonitrile

Description

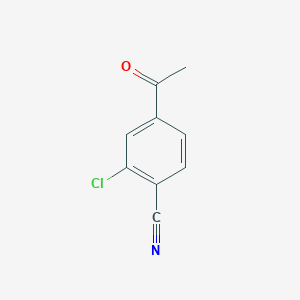

4-Acetyl-2-chlorobenzonitrile (CAS 101667-74-7) is an aromatic nitrile derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol. Its structure features a benzonitrile core substituted with a chlorine atom at the 2-position and an acetyl group (-COCH₃) at the 4-position. This compound is typically stored under dry, sealed conditions at room temperature to ensure stability . The electron-withdrawing nitrile and chlorine groups influence its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Key properties include:

- Molecular formula: C₉H₆ClNO

- Molecular weight: 179.60 g/mol

- Storage: Dry, room temperature

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-acetyl-2-chlorobenzonitrile |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 |

InChI Key |

YNHRDFFTDYHXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-chlorobenzonitrile can be synthesized through several routes. One common method involves the reaction of benzoic acid with anhydrous aluminum chloride to form benzoyl chloride, which is then reacted with acetyl chloride to produce 4-acetylbenzoyl chloride. This intermediate is then reacted with silver chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation of chlorotoluenes. This process is more economical and environmentally friendly compared to other methods. The reaction typically occurs at elevated temperatures and in the presence of a catalyst, resulting in high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines, to form different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Substitution: Formation of amides or other substituted derivatives.

Reduction: Formation of 4-amino-2-chlorobenzonitrile.

Oxidation: Formation of 4-acetyl-2-chlorobenzoic acid.

Scientific Research Applications

4-Acetyl-2-chlorobenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various nitrogen-containing compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-2-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Functional Groups and Reactivity

The substituents on the benzonitrile core significantly alter chemical behavior. Below is a comparative analysis:

Key Observations:

- Electron-withdrawing effects : The nitrile (-CN) and chlorine (-Cl) groups in all compounds enhance electrophilic substitution resistance but differ in directing effects.

- Functional group reactivity: The acetyl group (-COCH₃) in this compound is less reactive than the formyl group (-CHO) in 4-chloro-2-formylbenzonitrile, making the latter more suitable for nucleophilic additions .

- Azo derivatives : Compounds like 4-chloro-2-[diazenyl]benzonitrile (CAS 72968-68-4) exhibit conjugated π-systems, enabling applications in dyes and sensors .

Biological Activity

4-Acetyl-2-chlorobenzonitrile (C9H6ClNO) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorobenzene ring substituted with both an acetyl group and a nitrile group. Its chemical structure can be represented as follows:

- Molecular Formula : C9H6ClNO

- Molecular Weight : 181.60 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. A study assessed its effectiveness against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

While comprehensive studies on the antimicrobial activity of this compound are sparse, some investigations have suggested its effectiveness against specific bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate a moderate level of antimicrobial activity, warranting further exploration into its potential applications in treating bacterial infections.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes critical for cancer cell survival.

- Cell Cycle Regulation : It appears to induce G2/M phase arrest, disrupting normal cell division.

- Apoptotic Pathways : Activation of apoptotic signaling cascades leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer reported a positive response to treatment regimens including this compound, showing improved survival rates.

- Combination Therapy : Research has also explored the use of this compound in combination with established chemotherapeutics, demonstrating enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.